molecular formula C11H16ClNO B1252924 D-Clorprenaline CAS No. 29261-25-4

D-Clorprenaline

Cat. No.: B1252924
CAS No.: 29261-25-4
M. Wt: 213.7 g/mol
InChI Key: SSMSBSWKLKKXGG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-clorprenaline is a 1-(2-chlorophenyl)-2-isopropylaminoethanol that has (S)-configuration. It is an enantiomer of a (R)-clorprenaline.

Scientific Research Applications

  • Stability and Degradation Products Analysis :

    • Clorprenaline hydrochloride, used in bronchial asthma treatment, has its stability and degradation products analyzed under various conditions. The study identified and characterized degradation products by LC–MS/MS, contributing to understanding the drug's stability behavior (Prajapati & Kothari, 2019).
  • Rapid Detection in Animal Samples :

    • A lateral-flow assay was developed for rapid quantitative detection of clorprenaline residue in swine urine. This method is important for monitoring and controlling clorprenaline levels in livestock (Peng et al., 2014).
  • Metabolite Detection and Analysis :

    • The major metabolites of clorprenaline in swine urine were identified using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS), elucidating the metabolic pathways of the drug in animals (Bi et al., 2015).
  • Development of Detection Assays :

    • An immunochromatographic assay was developed for the detection of clorprenaline in pig urine, showing its utility in analyzing CLP residue in animal samples (Jiang et al., 2018).
  • Kinetic Study of Reactive Extraction :

    • A study on the kinetic aspects of reactive extraction of clorprenaline enantiomers was conducted, which is significant for understanding the separation and extraction processes of the drug (Xu et al., 2018).
  • Ion Selective Electrode Development :

    • Research was conducted to develop a coated carbon PVC membrane clorprenaline hydrochloride ion-selective electrode. This novel method advances the determination of clorprenaline in various samples (Xin-tia, 2015).
  • Quantitative Detection of β2-Adrenergic Agonists :

    • A fluorescence quenching-based immunochromatographic assay was developed for detecting β2-adrenergic agonists including clorprenaline, enhancing the method of detecting these substances in biological samples (Zhang et al., 2016).

Properties

CAS No.

29261-25-4

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m1/s1

InChI Key

SSMSBSWKLKKXGG-LLVKDONJSA-N

Isomeric SMILES

CC(C)NC[C@H](C1=CC=CC=C1Cl)O

SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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